molecular formula C23H22Cl2N2O2 B11405686 N-benzyl-4-butoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide

N-benzyl-4-butoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide

Cat. No.: B11405686
M. Wt: 429.3 g/mol
InChI Key: OKAJYDORXFTODR-UHFFFAOYSA-N
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Description

N-benzyl-4-butoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a butoxy group, two chlorine atoms, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-butoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,5-dichlorobenzoic acid with an appropriate amine, such as pyridin-2-ylamine, under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where the hydroxyl group of 4-hydroxybenzamide is reacted with butyl bromide in the presence of a base like potassium carbonate.

    Benzylation: The final step involves the benzylation of the amide nitrogen using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-butoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted by nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-benzyl-4-butoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-butoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide: Similar structure with a methoxy group instead of a butoxy group.

    N-benzyl-4-ethoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide: Similar structure with an ethoxy group instead of a butoxy group.

    N-benzyl-4-propoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide: Similar structure with a propoxy group instead of a butoxy group.

Uniqueness

N-benzyl-4-butoxy-3,5-dichloro-N-(pyridin-2-yl)benzamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzyl, butoxy, dichloro, and pyridinyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C23H22Cl2N2O2

Molecular Weight

429.3 g/mol

IUPAC Name

N-benzyl-4-butoxy-3,5-dichloro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H22Cl2N2O2/c1-2-3-13-29-22-19(24)14-18(15-20(22)25)23(28)27(21-11-7-8-12-26-21)16-17-9-5-4-6-10-17/h4-12,14-15H,2-3,13,16H2,1H3

InChI Key

OKAJYDORXFTODR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl

Origin of Product

United States

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